molecular formula C7H7ClO2S B1465727 2-(5-Chlorothiophen-2-yl)propanoic acid CAS No. 1215995-07-5

2-(5-Chlorothiophen-2-yl)propanoic acid

Cat. No. B1465727
CAS RN: 1215995-07-5
M. Wt: 190.65 g/mol
InChI Key: ICJNKWMKSITEES-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 1215995-07-5 . It is related to other compounds such as 2-(5-Benzoylthiophen-2-yl)propanoic acid and 3-(5-chloro-2-thienyl)propanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Chlorothiophen-2-yl)propanoic acid, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .

Scientific Research Applications

Chlorogenic Acid: A Dual Role as a Food Additive and Nutraceutical

Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, demonstrates the potential for treating metabolic syndrome through its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It is also considered for food preservation due to its antimicrobial and antioxidant properties, highlighting its applicability in the food industry as a natural molecule for food product preservation (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Sorption of Herbicides to Soil and Minerals

The sorption behavior of phenoxy herbicides, including those structurally related to the query compound, indicates that soil organic matter and iron oxides are relevant sorbents for these compounds. This research contributes to understanding the environmental fate and mobility of such herbicides, which is crucial for assessing their environmental impact and for developing remediation strategies (Werner, Garratt, & Pigott, 2012).

Organic Corrosion Inhibitors for Industrial Applications

Research on organic corrosion inhibitors, including those with heteroatoms like sulfur, demonstrates their importance in preventing metallic dissolution in acidic media. This is highly relevant for industrial cleaning and protection of metals, suggesting that derivatives of thiophene, potentially including compounds like "2-(5-Chlorothiophen-2-yl)propanoic acid," could be explored for such applications (Goyal et al., 2018).

Extraction and Separation Technologies

The efficiency of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions, including "2-(5-Chlorothiophen-2-yl)propanoic acid," could be inferred from their use in reactive extraction processes. Such methodologies offer environmentally benign and non-toxic alternatives for the separation and purification of chemical compounds, showcasing the relevance of "2-(5-Chlorothiophen-2-yl)propanoic acid" in separation sciences (Djas & Henczka, 2018).

Environmental and Health Impacts of Related Compounds

The presence and fate of related chlorinated compounds in the environment, their degradation, and potential health impacts underline the importance of understanding the environmental behavior of "2-(5-Chlorothiophen-2-yl)propanoic acid" and similar substances. Research into these areas can inform safety guidelines and environmental protection measures, as well as potential therapeutic applications for related compounds (Munro et al., 1999).

Safety and Hazards

The safety and hazards associated with 2-(5-Chlorothiophen-2-yl)propanoic acid are not detailed in the available resources. It’s always recommended to handle chemical substances with appropriate safety measures .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJNKWMKSITEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)propanoic acid

CAS RN

1215995-07-5
Record name 2-(5-chlorothiophen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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